molecular formula C20H20N2O12Sb2 B074309 Antimonyl aniline tartrate CAS No. 1300-14-7

Antimonyl aniline tartrate

Cat. No. B074309
CAS RN: 1300-14-7
M. Wt: 723.9 g/mol
InChI Key: XRGSBOXHRYMNPF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Antimonyl aniline tartrate, also known as Stibamine, is a chemical compound that has been used for centuries in traditional medicine to treat various diseases. It is a white crystalline powder that is soluble in water and has a bitter taste. In recent years, there has been an increasing interest in the scientific community to study the potential applications of antimonyl aniline tartrate in various fields, including medicine, biology, and chemistry.

Mechanism Of Action

The mechanism of action of antimonyl aniline tartrate in treating leishmaniasis is not fully understood. However, it is believed that the compound inhibits the synthesis of DNA and RNA, which leads to the death of the parasite. Additionally, antimonyl aniline tartrate has been shown to activate the immune system, which helps to fight off the infection.

Biochemical And Physiological Effects

Antimonyl aniline tartrate has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. Additionally, antimonyl aniline tartrate has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using antimonyl aniline tartrate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has a range of potential applications, which makes it a versatile tool for researchers. However, there are also some limitations to using antimonyl aniline tartrate in lab experiments. For example, the compound is toxic and must be handled with care. Additionally, the mechanism of action of antimonyl aniline tartrate is not fully understood, which can make it challenging to design experiments that accurately measure its effects.

Future Directions

There are several future directions for research on antimonyl aniline tartrate. One area of interest is in developing new treatments for leishmaniasis that are more effective and have fewer side effects than current treatments. Additionally, researchers are interested in exploring the potential applications of antimonyl aniline tartrate in treating other parasitic diseases. Finally, there is a growing interest in studying the biochemical and physiological effects of antimonyl aniline tartrate in more detail, with the goal of developing new drugs that can target specific pathways in the body.

Synthesis Methods

Antimonyl aniline tartrate can be synthesized by reacting antimony trichloride with aniline and then adding tartaric acid to the mixture. The reaction produces a white precipitate, which is then purified by recrystallization. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Antimonyl aniline tartrate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of antimonyl aniline tartrate is in the treatment of leishmaniasis, a parasitic disease that affects millions of people worldwide. Studies have shown that antimonyl aniline tartrate can effectively kill the parasite responsible for leishmaniasis and has been used as a first-line treatment for the disease.

properties

CAS RN

1300-14-7

Product Name

Antimonyl aniline tartrate

Molecular Formula

C20H20N2O12Sb2

Molecular Weight

723.9 g/mol

IUPAC Name

aniline;antimony(3+);2,3-dioxidobutanedioate;hydron

InChI

InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2

InChI Key

XRGSBOXHRYMNPF-UHFFFAOYSA-L

SMILES

[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3]

Canonical SMILES

[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3]

synonyms

ANILINEANTIMONYLTARTRATE

Origin of Product

United States

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